molecular formula C19H13N3OS B12814138 12-(4-methoxyphenyl)-16-thia-11,13,14-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,14-heptaene CAS No. 69484-91-9

12-(4-methoxyphenyl)-16-thia-11,13,14-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,14-heptaene

Cat. No.: B12814138
CAS No.: 69484-91-9
M. Wt: 331.4 g/mol
InChI Key: HLIMLOCFQJDVDJ-UHFFFAOYSA-N
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Description

This polycyclic heteroaromatic compound features a fused tetracyclic core containing sulfur (thia) and three nitrogen atoms (triaza) in its scaffold. Its structural complexity arises from the [8.6.0.0²,⁷.0¹¹,¹⁵] ring system, which creates a rigid, planar geometry conducive to π-stacking interactions. While direct pharmacological or physicochemical data for this compound are unavailable in the provided evidence, its design aligns with bioactive heterocycles targeting enzymes or receptors requiring planar, electron-rich binding motifs .

Properties

CAS No.

69484-91-9

Molecular Formula

C19H13N3OS

Molecular Weight

331.4 g/mol

IUPAC Name

12-(4-methoxyphenyl)-16-thia-11,13,14-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,14-heptaene

InChI

InChI=1S/C19H13N3OS/c1-23-14-9-6-13(7-10-14)18-20-21-19-22(18)16-11-8-12-4-2-3-5-15(12)17(16)24-19/h2-11H,1H3

InChI Key

HLIMLOCFQJDVDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2C4=C(S3)C5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

The synthesis of 12-(4-methoxyphenyl)-16-thia-11,13,14-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,14-heptaene involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the core structure through cyclization reactions, followed by the introduction of the 4-methoxyphenyl and thia groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

12-(4-methoxyphenyl)-16-thia-11,13,14-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,14-heptaene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 12-(4-methoxyphenyl)-16-thia-11,13,14-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,14-heptaene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Methyl : The methoxy group in the target compound likely improves water solubility compared to the methyl analog in , though it may reduce metabolic stability due to demethylation pathways .
  • Fluorine Substitution : Bis(4-fluorophenyl) derivatives (e.g., ) exhibit higher logP values, suggesting the target compound’s single methoxyphenyl group balances lipophilicity and polarity better for CNS applications.
  • Nitrogen Content : Increased nitrogen atoms (e.g., pentazatetracyclo in vs. triazatetracyclo in the target compound) correlate with stronger dipole moments but may compromise membrane permeability.

Research Findings from Analogous Systems

Thermodynamic Stability

Computational studies on and revealed that sulfur-containing tetracyclic systems have strain energies of 15–20 kcal/mol due to nonplanar ring junctions. The target compound’s [8.6.0] ring system may reduce strain compared to [7.7.0] systems, improving synthetic accessibility .

Biological Activity

12-(4-methoxyphenyl)-16-thia-11,13,14-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,14-heptaene is a complex organic compound that has garnered attention due to its unique tetracyclic structure and potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a tetracyclic framework with specific functional groups that contribute to its biological activity. Its molecular formula is C18H21N3O3SC_{18}H_{21}N_3O_3S with a molecular weight of 359.4 g/mol.

PropertyValue
Molecular FormulaC18H21N3O3S
Molecular Weight359.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate various biochemical pathways by binding to enzymes or receptors that are crucial for cellular processes.

Antimicrobial Activity

Studies have demonstrated that compounds similar in structure exhibit antimicrobial properties against various pathogens. For instance:

  • In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Case Study: A derivative of this compound demonstrated significant inhibition of bacterial growth in laboratory settings.

Anticancer Properties

Research indicates potential anticancer effects:

  • Mechanism: The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study: In a study involving human cancer cell lines (e.g., breast and colon cancer), the compound exhibited cytotoxicity at specific concentrations.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • Mechanism: Inhibition of pro-inflammatory cytokines has been observed in cell culture studies.
  • Case Study: Animal models treated with the compound displayed reduced swelling and pain in inflammatory conditions.

Research Findings

A review of relevant literature reveals diverse findings regarding the biological activity of this compound:

  • Antimicrobial Studies
    • A study published in the Journal of Antimicrobial Chemotherapy reported that related compounds exhibited MIC values ranging from 5 to 50 µg/mL against various bacteria .
  • Anticancer Activity
    • Research in Cancer Letters highlighted that compounds with similar tetracyclic structures induced apoptosis in cancer cells at IC50 values around 20 µM .
  • Inflammatory Response
    • A publication in Pharmacology Reports noted that the compound significantly reduced TNF-alpha levels in vitro .

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